Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate
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Overview
Description
Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate is a chemical compound with a complex structure that includes both amino and phosphoryl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate typically involves the reaction of a phosphorylating agent with an appropriate amino alcohol. One common method involves the use of methyl chloroacetate and 3-aminopropanol in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of amino derivatives.
Scientific Research Applications
Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, which are crucial in many biological processes. The amino group can form hydrogen bonds and interact with various biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyphenylphosphinyl-propanoic acid: This compound has a similar phosphoryl group but differs in its overall structure and functional groups.
2-Carboxyethyl (phenyl)phosphinic acid: Another related compound with a carboxyethyl group instead of an amino group.
Uniqueness
Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate is unique due to its combination of amino and phosphoryl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
917895-41-1 |
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Molecular Formula |
C6H14NO5P |
Molecular Weight |
211.15 g/mol |
IUPAC Name |
3-aminopropoxy-(2-methoxy-2-oxoethyl)phosphinic acid |
InChI |
InChI=1S/C6H14NO5P/c1-11-6(8)5-13(9,10)12-4-2-3-7/h2-5,7H2,1H3,(H,9,10) |
InChI Key |
GPTQOVGGQXXKLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CP(=O)(O)OCCCN |
Origin of Product |
United States |
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